![molecular formula C20H21N5O3 B2885641 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212295-65-2](/img/structure/B2885641.png)
7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound . Heterocyclic compounds are widely used as reagents for the synthesis of various compounds and have been found to display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Scientific Research Applications
Synthesis and Biological Activity
This compound is part of a class of triazolopyrimidines synthesized using various protocols. One study describes the synthesis of a related compound, 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, using the Biginelli protocol. These compounds were characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses. Additionally, they were evaluated for their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).
Structural and Mechanistic Studies
Research has explored the structural and reaction mechanisms of similar triazolopyrimidines. For example, a study on triazolo[4,3-a]pyrimidines discussed the preparation and structure elucidation of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019). Another study synthesized various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines and discussed their ionization constants and spectral properties (Albert & Taguchi, 1972).
Applications in Supramolecular Chemistry
In the field of supramolecular chemistry, pyrimidine derivatives have been utilized as ligands for co-crystallization. For instance, pyrimidine derivatives were synthesized and investigated as suitable ligands for co-crystallization with diaza-18-crown-6, leading to the formation of 2D and 3D hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Pharmacological Evaluations
Triazolopyrimidines have also been evaluated for their pharmacological potential. A study synthesized a series of triazolopyrimidine derivatives and assessed them for antibacterial and antifungal activities, revealing significant biological activity against tested microorganisms (Suresh, Lavanya, & Rao, 2016).
Mechanism of Action
Target of Action
Related compounds have been shown to have significant inhibitory activity againstCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit theERK signaling pathway , resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
The compound appears to affect the ERK signaling pathway , a critical pathway in cell proliferation and survival . By inhibiting this pathway, the compound can disrupt the normal cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
The compound has been shown to have significant antiproliferative activities against certain cancer cell lines . It can dose-dependently inhibit the growth and colony formation of cells . Furthermore, it can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
properties
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-17(19(27)24-14-6-4-3-5-7-14)18(25-20(23-12)21-11-22-25)13-8-9-15(26)16(10-13)28-2/h3-12,17-18,26H,1-2H3,(H,24,27)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEDRCKHRONNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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